molecular formula C15H10Cl2N2O2 B2932965 2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid CAS No. 1097801-74-5

2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid

Cat. No.: B2932965
CAS No.: 1097801-74-5
M. Wt: 321.16
InChI Key: PSKJEMKESYNBRO-UHFFFAOYSA-N
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Description

2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a benzodiazole ring fused with a dichlorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative, such as 2,3-dichlorobenzoic acid, under acidic conditions to form the benzodiazole ring.

    Introduction of the Acetic Acid Moiety: The benzodiazole intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety, resulting in the formation of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid has been explored for various scientific research applications, including:

    Medicinal Chemistry: It has potential as a lead compound for the development of new drugs due to its biological activities, such as anti-inflammatory and antimicrobial properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving benzodiazole derivatives.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.

    2-(2,4-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid: Similar structure but with different substitution patterns.

Uniqueness

2-[2-(2,3-dichlorophenyl)-1H-1,3-benzodiazol-1-yl]acetic acid is unique due to its specific substitution pattern on the benzodiazole ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(2,3-dichlorophenyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-5-3-4-9(14(10)17)15-18-11-6-1-2-7-12(11)19(15)8-13(20)21/h1-7H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKJEMKESYNBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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